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Compound of Interest

Compound Name:
1-methyl-1H-pyrazole-3-

carboxamide

Cat. No.: B1282752 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the molecular docking performance of various

pyrazole carboxamide inhibitors against several key protein targets implicated in cancer and

other diseases. The information presented is supported by experimental and computational

data from recent scientific literature, offering a valuable resource for researchers in the field of

drug discovery and development.

Data Presentation: A Comparative Analysis of
Inhibitor Performance
The following tables summarize the quantitative data from various studies, offering a clear

comparison of the binding affinities and inhibitory activities of different pyrazole carboxamide

derivatives against their respective protein targets.
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Compound Target
Docking Score
(kcal/mol)

Kᵢ (µM) Reference

6a hCA I -9.3 0.063 - 3.368 [1]

6a hCA II -8.5 0.007 - 4.235 [1]

6b hCA I -7.6 0.063 - 3.368 [1]

6b hCA II -7.9 0.007 - 4.235 [1]

Acetazolamide

(AAZ)
hCA I -6.0 - [1]

Acetazolamide

(AAZ)
hCA II -6.1 - [1]

Compound 15 hCA II - 0.0033 [2]

Compound 10a hCA II - - [2]

Compound 10d hCA II - - [2]
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Compound Target
Docking
Score
(kcal/mol)

IC₅₀ (µM) Kᵢ (µM) Reference

Compound

6k
Aurora A - 0.0163 - [3]

Compound

6k
Aurora B - 0.0202 - [3]

Compound 4 CDK2 - 3.82 - [4][5]

Compound

7a
CDK2 - 2.0 - [5]

Compound

7d
CDK2 - 1.47 - [5]

Compound 9 CDK2 - 0.96 - [5]

Compound

15
CDK2 - - 0.005 [6]

Compound

6h
EGFR - 1.66 - [7]

Compound 6j EGFR - 1.9 - [7]

Thiazolyl

pyrazoline 7g
EGFR -11.14 0.262 - [8]

Thiazolyl

pyrazoline

7m

EGFR -10.64 0.305 - [8]

Erlotinib EGFR -10.86 0.057 - [8]

Compound

F4

EGFR

(mutant)
-10.9 - - [9]

Compound

14
BRAF V600E - 0.10 - [10]
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Compound

7c
VEGFR-2 - 0.225 - [11]

Compound

12c
VEGFR-2 - 0.828 - [11]

Sorafenib VEGFR-2 - 0.186 - [11]

Compound 3i VEGFR-2 - 0.00893 - [12]

Experimental Protocols
This section details the generalized methodologies for the key experiments cited in the

comparative data.

Molecular Docking Protocol
A generalized workflow for molecular docking of pyrazole carboxamide inhibitors against their

target proteins is outlined below. Specific parameters may vary between studies.

1. Protein Preparation:

The three-dimensional crystal structure of the target protein (e.g., EGFR, BRAF, hCA I/II) is

retrieved from the Protein Data Bank (PDB).

Water molecules and co-crystallized ligands are typically removed from the protein structure.

Polar hydrogen atoms are added, and partial charges (e.g., Kollman or Gasteiger charges)

are assigned to the protein atoms.[13]

The protein structure is energy minimized using a force field such as CHARMM (Chemistry

at HARvard Macromolecular Mechanics).[14]

2. Ligand Preparation:

The 2D structures of the pyrazole carboxamide inhibitors are drawn using software like

ChemDraw.

These 2D structures are converted to 3D structures.
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The ligand structures are then energy minimized using a suitable force field (e.g., MMFF94)

with software such as Open Babel.[15]

Gasteiger partial charges are assigned to the ligand atoms.

3. Molecular Docking Simulation:

Software: AutoDock Vina is a commonly used program for molecular docking simulations.[9]

Grid Box Generation: A grid box is defined to encompass the active site of the target protein.

The size and center of the grid box are crucial parameters and are typically centered on the

co-crystallized ligand from the experimental structure or key active site residues.[9][13][16]

For example, a grid box for the EGFR kinase domain might have dimensions of 46 x 44 x 63

Å.[9]

Docking Algorithm: A Lamarckian genetic algorithm is often employed to search for the

optimal binding poses of the ligand within the protein's active site.

Analysis of Results: The docking results are analyzed based on the binding energy (in

kcal/mol) and the root-mean-square deviation (RMSD) of the docked conformation from a

reference structure (if available). The pose with the lowest binding energy is generally

considered the most favorable. The interactions between the ligand and the protein, such as

hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software

like Discovery Studio Visualizer.

Visualization of Key Pathways and Processes
The following diagrams, generated using the DOT language, illustrate the signaling pathways

of the targeted proteins and a typical molecular docking workflow.
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A generalized workflow for molecular docking studies.
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The BRAF/MEK/ERK signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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